
Ethyl 2-(2-chlorophenyl)-1-indolizinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-chlorophenyl)-1-indolizinecarboxylate, or ECPI, is a synthetic compound that has a wide range of scientific applications. It has been used in various research fields, including organic chemistry, biochemistry, and pharmacology. ECPI is a compound that has been studied extensively in the laboratory, and its unique properties make it an ideal candidate for a variety of research projects.
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(2-chlorophenyl)-1-indolizinecarboxylate has been used in the synthesis of various compounds, demonstrating its utility in organic chemistry. For example, it was used in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, showcasing its role in creating structurally diverse molecules (Achutha et al., 2017).
It serves as a key intermediate in the creation of new quinazolines, which have potential antimicrobial applications. This highlights its role in developing new pharmacological agents (Desai et al., 2007).
In chemical research, it is used to explore reactions leading to different molecular structures, such as the synthesis of 3-methylene-2,3-dihydroindolizin-2-one (Kakehi et al., 1979).
Pharmaceutical and Biological Applications
Its derivatives have been investigated for their antimicrobial properties, showcasing its potential in developing new antibacterial and antifungal agents (Prasad, 2017).
This compound-related compounds have been studied for their anticancer, antitubercular, and antimicrobial activities, indicating its significance in medicinal chemistry (Popat et al., 2003).
The compound has been utilized in the synthesis of isoxazoline indolizine amides, with potential applications in treating tropical diseases. This reflects its versatility in addressing global health challenges (Zhang et al., 2014).
Chemical Properties and Reactions
Its role in synthesizing various heterocyclic compounds, such as thienoquinolines and indolizines, demonstrates its importance in producing a range of chemical structures (Bakhite et al., 1991).
It is instrumental in novel tandem reactions, like the Aza-Wittig, imine condensation, and electrophilic aromatic substitution, which are crucial for synthesizing complex organic molecules (González-Rodríguez et al., 2021).
properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-13(12-7-3-4-8-14(12)18)11-19-10-6-5-9-15(16)19/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHPFUYVUSWNHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)

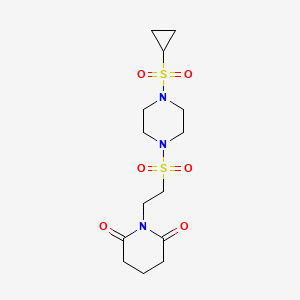
![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)
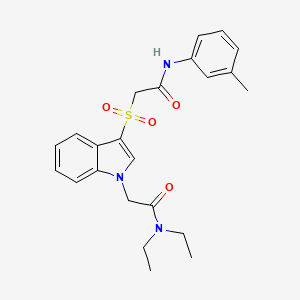
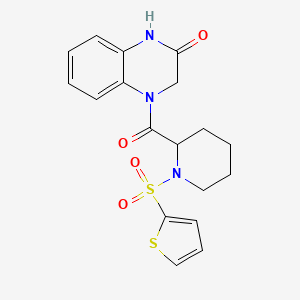
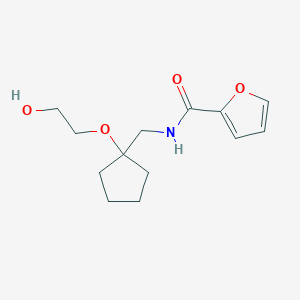


![3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one](/img/structure/B2379594.png)

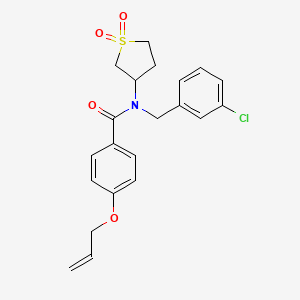
![tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)